molecular formula C11H6Cl2N2O2 B1475668 3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid CAS No. 1892861-82-3

3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid

Cat. No.: B1475668
CAS No.: 1892861-82-3
M. Wt: 269.08 g/mol
InChI Key: MUAFISXZECJNPW-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid (CAS 1892861-82-3) is an organic compound with the molecular formula C 11 H 6 Cl 2 N 2 O 2 and a molecular weight of 269.08 g/mol . This pyridazine-carboxylic acid derivative is characterized by its two chlorine substituents and a carboxylic acid functional group, which makes it a valuable molecular building block for chemical synthesis and drug discovery efforts . While specific pharmacological data for this exact compound is limited in public sources, its core structure is associated with significant therapeutic research. Pyridazine-based compounds are recognized in medicinal chemistry for their potential as key intermediates in the development of pharmaceutical agents . Related chemical structures have been investigated as potent inhibitors for targets such as aldosterone synthase, an enzyme critical in the treatment of conditions like hypertension and primary hyperaldosteronism . Furthermore, research into similar benzimidazole-derived molecules highlights the relevance of such heterocyclic scaffolds in the exploration of novel treatments for RAS-driven cancers, underscoring the potential of this chemical class in oncology research . The presence of both a reactive chloro group and a carboxylic acid on the pyridazine ring provides versatile handles for further synthetic modification, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is intended for use in laboratory research and chemical synthesis only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

IUPAC Name

3-chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O2/c12-7-3-1-2-6(4-7)9-5-8(11(16)17)10(13)15-14-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAFISXZECJNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : It has been studied for its potential to inhibit the growth of bacteria and fungi.
  • Anticancer Properties : Research indicates it may have cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can modulate various biological pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes or receptors, thereby affecting cellular processes.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases.
  • Receptor Modulation : By binding to certain receptors, it can alter signaling pathways that are crucial for cellular function.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of halogen substituents, such as chlorine, significantly influences its potency and selectivity against various biological targets.

Substituent PositionTypeEffect on Activity
3ChlorineEnhances antibacterial and anticancer activity
6ChlorophenylIncreases binding affinity to target enzymes
4CarboxylicEssential for maintaining structural integrity

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antibacterial activity of related pyridazine derivatives, revealing that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 512 µg/mL against various strains, suggesting that halogenated derivatives play a crucial role in enhancing antimicrobial properties .
  • Anticancer Activity : Research involving the compound's cytotoxic effects on cancer cell lines demonstrated promising results. For instance, in vitro assays showed that it could induce apoptosis in breast cancer cells with IC50 values indicating effective inhibition at low concentrations .
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes linked to cancer progression. For example, it showed potent inhibition against enzymes involved in the NAE-producing pathway, which is crucial for cancer cell metabolism .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a valuable building block in the synthesis of potential pharmaceutical agents. Its structural features allow it to interact with specific biological targets, making it useful in drug design. Notably, it has been investigated for its inhibitory effects on various enzymes and receptors.

Key Biological Activities

  • Antioxidant Activity : Exhibits protective effects against oxidative stress-related diseases.
  • Antimicrobial Activity : Demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values for Staphylococcus aureus and Escherichia coli range from 32 to 512 µg/mL.
  • Tyrosinase Inhibition : In vitro studies indicate that this compound effectively inhibits tyrosinase, with IC50 values lower than traditional inhibitors like kojic acid, suggesting its potential as a skin-lightening agent.
  • Anti-inflammatory Activity : Preliminary studies suggest inhibition of cyclooxygenase (COX) enzymes, indicating potential anti-inflammatory properties.

Agrochemicals

Herbicide and Pesticide Development
Research indicates that 3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid may be effective in developing new herbicides and pesticides. Its mode of action typically involves interference with biochemical pathways in target organisms, leading to their inhibition or death.

Material Science

Synthesis of Novel Materials
The compound is explored for its potential use in synthesizing materials with specific electronic or optical properties. Its unique chemical structure can contribute to the development of advanced materials used in electronics and photonics.

Case Studies

  • Tyrosinase Inhibition Study
    A study focused on the design of small molecules incorporating the chlorophenyl motif demonstrated enhanced inhibitory activity against Agaricus bisporus tyrosinase (AbTYR). The presence of the chlorine atom was crucial for increasing potency compared to parent compounds.
  • Antimicrobial Evaluation
    The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly in strains associated with skin infections.
  • Anti-inflammatory Research
    Studies indicated that derivatives of this compound exhibited significant inhibition of COX enzymes, showcasing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid (CAS 68254-09-1)

Structural Differences :

  • Core: Pyridazine with a 4-oxo-1,4-dihydro group instead of a fully aromatic ring.
  • Substituents: Methyl at position 6, oxo at position 4, and 3-chlorophenyl at position 1.
    Implications :
  • The methyl group may reduce steric hindrance but lower reactivity due to electron-donating effects.
    Data :
Property Target Compound 1-(3-Chlorophenyl)-6-methyl-4-oxo...
Molecular Formula C₁₁H₆Cl₂N₂O₂ (inferred) C₁₂H₉ClN₂O₃
Key Functional Groups Cl, COOH Cl, COOH, C=O, CH₃
Solubility Likely moderate (carboxylic acid) Higher (due to oxo group)

3-Chloro-6-[(4-Methyl-3-Nitrophenyl)Amino]Pyridine-2-Carboxylic Acid

Structural Differences :

  • Core: Pyridine instead of pyridazine.
  • Substituents: Nitro and methyl groups on the phenyl ring, amino linker. Implications:
  • The nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity and reactivity in electrophilic substitutions.
  • Data:
Property Target Compound 3-Chloro-6-[(4-methyl-3-nitrophenyl)amino]...
Molecular Formula C₁₁H₆Cl₂N₂O₂ (inferred) C₁₃H₁₀ClN₃O₄
Key Functional Groups Cl, COOH Cl, COOH, NO₂, NH
Reactivity Moderate (Cl and COOH) High (due to nitro group)

6-(3-Chloro-2-Fluorophenyl)Pyrimidine-4-Carboxylic Acid

Structural Differences :

  • Core: Pyrimidine (two nitrogen atoms at positions 1 and 3) vs. pyridazine (positions 1 and 2).
  • Substituents: Fluoro and chloro on the phenyl ring.
    Implications :
  • Fluorine’s electronegativity enhances lipophilicity and metabolic stability compared to purely chloro-substituted analogs.
  • Data:
Property Target Compound 6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid
Molecular Formula C₁₁H₆Cl₂N₂O₂ (inferred) C₁₁H₇ClFN₂O₂ (inferred)
Key Functional Groups Cl, COOH Cl, F, COOH
Lipophilicity Moderate Higher (due to F)

Pyridazine, 3-Chloro-6-Methyl-4-Phenyl (CAS 196934-28-8)

Structural Differences :

  • Lacks the carboxylic acid group; features methyl and phenyl substituents.
    Implications :
  • Absence of COOH reduces solubility in aqueous media.
  • Methyl and phenyl groups increase hydrophobicity, favoring organic solvents.
    Data :
Property Target Compound 3-Chloro-6-methyl-4-phenylpyridazine
Molecular Formula C₁₁H₆Cl₂N₂O₂ (inferred) C₁₁H₉ClN₂
Solubility Moderate (polar solvents) Low (non-polar solvents)

Limitations and Data Gaps

  • Direct physicochemical data (e.g., melting points, pKa) for the target compound are unavailable in the provided evidence.

Preparation Methods

Synthesis via Pyridazinone Intermediate and Chlorination

A common approach involves the preparation of a 6-(3-chlorophenyl)pyridazin-3(2H)-one intermediate, which is then chlorinated to introduce the chlorine at position 3, followed by conversion to the carboxylic acid.

Typical Procedure:

  • Step 1: Synthesis of 6-(3-chlorophenyl)pyridazin-3(2H)-one by condensation of appropriate hydrazine derivatives with 3-chlorobenzoyl precursors under reflux in acidic media.
  • Step 2: Chlorination of the pyridazinone using phosphorus oxychloride (POCl3) at elevated temperatures (around 100 °C) for 2 hours to yield 3-chloro-6-(3-chlorophenyl)pyridazine.
  • Step 3: Hydrolysis of the corresponding ester or nitrile to the carboxylic acid under basic or acidic conditions.

Reaction Conditions and Yields:

Step Reagents/Conditions Temperature Time Yield (%) Reference
Pyridazinone synthesis Hydrazine hydrate, glyoxylic acid, acetic acid reflux Reflux (~100 °C) 10 h ~93
Chlorination Phosphorus oxychloride (POCl3) 100 °C 2 h ~94
Hydrolysis NaOH or acidic hydrolysis Room temp to reflux 1-3 h 90+

This method is supported by detailed nuclear magnetic resonance (NMR) and elemental analysis data confirming the structure and purity of intermediates and final products.

Direct Hydrolysis of Esters to Carboxylic Acid

Another preparation route involves starting from the corresponding this compound esters, which are hydrolyzed under basic conditions to yield the target acid.

  • The ester is treated with aqueous sodium hydroxide solution at room temperature or mild heating.
  • The reaction mixture is then acidified to precipitate the carboxylic acid.
  • The product is filtered, washed, and dried.

This method is advantageous for its simplicity and high yield (above 90%) and is used industrially for scale-up.

Palladium-Catalyzed Carbonylation of Dihalopyridines

A more advanced and selective method involves palladium-catalyzed carbonylation of 2,3-dihalopyridines with carbon monoxide and an alkanol to form pyridine carboxylic acid esters, which can be further converted to the acid.

  • This method uses a palladium complex with bis-diphenylphosphine ligands.
  • Reaction proceeds under mild conditions with high selectivity and yield.
  • The esters formed are then hydrolyzed to the carboxylic acid.
Parameter Details
Starting material 2,3-Dichloropyridine derivatives
Catalyst Pd complex with bis-diphenylphosphine
Carbon monoxide source Gaseous CO
Solvent C1-C4 alkanol (e.g., methanol, ethanol)
Base Weak base (e.g., triethylamine)
Yield High (up to 90%)
Reference

This method is notable for its economy and environmental friendliness compared to traditional chlorination and hydrolysis routes.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages Yield (%)
Pyridazinone intermediate + POCl3 Hydrazine, glyoxylic acid, POCl3, reflux Well-established, good purity Multiple steps, uses POCl3 90-94
Ester hydrolysis NaOH aqueous, acidification Simple, scalable Requires ester precursor 90+
Pd-catalyzed carbonylation Pd catalyst, CO, alkanol, weak base High selectivity, eco-friendly Requires specialized catalyst ~90

Research Findings and Notes

  • The chlorination step using phosphorus oxychloride is critical for introducing the chlorine at position 3 of the pyridazine ring, with reaction times typically around 2 hours at 100 °C to achieve high yields and purity.
  • Hydrolysis of esters to acids is highly efficient under mild basic conditions, with yields above 90% reported, and the process is often used industrially due to its simplicity and cost-effectiveness.
  • Palladium-catalyzed carbonylation offers a modern alternative that improves yield and selectivity, reducing side reactions and environmental impact.
  • Spectroscopic data (1H NMR, 13C NMR, IR) and elemental analysis confirm the successful synthesis of the target compound and its intermediates, ensuring structural integrity.

Q & A

Q. What methodologies validate its mechanism of action in complex biological systems?

  • Methodological Answer : Combine CRISPR-Cas9 gene editing to knock out putative targets and assess functional rescue. Use photoaffinity labeling with a radiolabeled analog to identify binding proteins. Metabolomics can reveal downstream pathway perturbations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid
Reactant of Route 2
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3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid

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